molecular formula C12H9NO2Se B14728770 1-Nitro-4-phenylselanylbenzene CAS No. 6343-83-5

1-Nitro-4-phenylselanylbenzene

Cat. No.: B14728770
CAS No.: 6343-83-5
M. Wt: 278.18 g/mol
InChI Key: GODLLLVHKOXLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-4-phenylselanylbenzene is an organic compound characterized by the presence of a nitro group (-NO2) and a phenylselanyl group (-SeC6H5) attached to a benzene ring

Preparation Methods

The synthesis of 1-Nitro-4-phenylselanylbenzene typically involves the nitration of 4-phenylselanylbenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-nitration .

Chemical Reactions Analysis

1-Nitro-4-phenylselanylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Nitro-4-phenylselanylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.

    Medicine: Research into the potential therapeutic applications of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.

    Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Nitro-4-phenylselanylbenzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the phenylselanyl group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Nitro-4-phenylselanylbenzene can be compared with other nitrobenzene derivatives and selenium-containing compounds:

    Nitrobenzene: Lacks the phenylselanyl group, making it less reactive in certain types of chemical reactions.

    4-Nitroanisole: Contains a methoxy group (-OCH3) instead of the phenylselanyl group, leading to different reactivity and applications.

    1-Nitro-4-phenylethynylbenzene:

The unique combination of the nitro and phenylselanyl groups in this compound gives it distinct chemical and biological properties that are not found in these similar compounds .

Properties

CAS No.

6343-83-5

Molecular Formula

C12H9NO2Se

Molecular Weight

278.18 g/mol

IUPAC Name

1-nitro-4-phenylselanylbenzene

InChI

InChI=1S/C12H9NO2Se/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H

InChI Key

GODLLLVHKOXLEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.